Here are some potential applications of DL-Lysine-epsilon-15N dihydrochloride in scientific research:
By incorporating DL-Lysine-epsilon-15N dihydrochloride into cell cultures or animal models, researchers can track the incorporation of lysine into proteins, its degradation products, and its excretion. This information can be used to understand the role of lysine in various metabolic pathways .
¹⁵N-labeled lysine can be used in conjunction with techniques like mass spectrometry to identify protein-protein interactions. The presence of the labeled lysine can help distinguish interacting proteins from background noise .
DL-Lysine-epsilon-15N dihydrochloride can be used to study nitrogen uptake and utilization in plants and microbes. By tracking the ¹⁵N isotope, researchers can gain insights into the efficiency of nitrogen fixation and assimilation processes .
¹⁵N-labeled lysine can be incorporated into drug molecules to track their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding the pharmacokinetics of drugs and optimizing their design .
DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled form of the amino acid lysine, specifically enriched with nitrogen-15 at the epsilon position of its side chain. Lysine is an essential α-amino acid, crucial for protein synthesis and various metabolic functions in organisms. The compound's chemical formula is C6H14N2O2·2HCl, and it serves as a valuable tool in biochemical research and applications due to its isotopic labeling, which allows for tracking and studying metabolic pathways involving lysine .
The presence of the nitrogen-15 isotope allows researchers to trace these reactions using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy .
Lysine plays several critical roles in biological systems:
The isotopic labeling with nitrogen-15 allows for detailed studies on lysine's metabolism and its effects on biological systems .
The synthesis of DL-Lysine-epsilon-15N dihydrochloride typically involves:
Alternative methods may include chemical synthesis from simpler precursors using nitrogen-15 labeled reagents .
DL-Lysine-epsilon-15N dihydrochloride has diverse applications:
The stable isotope labeling provides unique insights into biological processes that are otherwise difficult to study .
Interaction studies involving DL-Lysine-epsilon-15N dihydrochloride focus on its role in various biochemical pathways. Research has shown that:
These studies contribute to a deeper understanding of metabolic regulation and nutrient interactions .
Several compounds share similarities with DL-Lysine-epsilon-15N dihydrochloride. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
L-Lysine | C6H14N2O2 | Natural form of lysine; essential amino acid |
L-Lysine-dihydrochloride | C6H14N2O2·2HCl | Commonly used dietary supplement |
L-Lysine-epsilon-Nitrogen | C6H14N2O2 | Contains nitrogen at the epsilon position; isotopic |
DL-Lysine-[1-13C] | C6H14N2O2 | Carbon-labeled version for metabolic tracing |
DL-Lysine-epsilon-15N dihydrochloride stands out due to its specific labeling at the epsilon position with nitrogen-15, which is particularly useful for tracing metabolic pathways involving this amino acid. This specificity allows researchers to gain insights that are not possible with other forms of lysine or isotopically labeled compounds .
DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled amino acid derivative with the molecular formula C₆H₁₆Cl₂N₂O₂ [1]. The compound represents a racemic mixture of lysine specifically enriched with nitrogen-15 at the epsilon position, combined with two equivalents of hydrochloric acid [2]. The Chemical Abstracts Service registry number for this compound is 204451-46-7 [3].
The structural framework consists of a six-carbon chain characteristic of lysine, bearing an alpha-amino group at position 2 and an epsilon-amino group at position 6 [1]. The isotopic labeling specifically targets the terminal epsilon-amino nitrogen, replacing the naturally occurring ¹⁴N with ¹⁵N [4]. The linear formula can be expressed as H₂¹⁵N(CH₂)₄CH(NH₂)CO₂H·2HCl, emphasizing the position-specific isotopic enrichment [2].
The molecular weight of DL-Lysine-epsilon-15N dihydrochloride is 220.10 grams per mole, reflecting the contribution of both the isotopic substitution and the dihydrochloride salt formation [1] [5]. The exact mass has been calculated as 219.055923 daltons, with the monoisotopic mass maintaining the same value due to the single isotopic substitution [1].
DL-Lysine-epsilon-15N dihydrochloride exhibits high water solubility, a characteristic typical of amino acid dihydrochloride salts [6]. The compound demonstrates almost complete transparency when dissolved in water, indicating excellent aqueous solubility [7]. This enhanced solubility compared to the free amino acid form results from the ionic nature of the dihydrochloride salt, which facilitates dissolution through ion-dipole interactions with water molecules [6].
The polar surface area of the compound is calculated at 89.34 Ų, contributing to its hydrophilic properties [5]. The presence of five hydrogen bond donors and four hydrogen bond acceptors further supports the compound's water-soluble nature [1]. The logarithmic partition coefficient (LogP) value of 2.53190 indicates moderate lipophilicity despite the overall hydrophilic character [5].
The compound demonstrates thermal stability up to its melting point of 190°C, as reported in literature sources [8] [9]. This temperature represents the point at which thermal decomposition begins rather than simple phase transition [5]. The dihydrochloride salt form provides enhanced stability compared to the free amino acid base, as the protonated amino groups reduce susceptibility to oxidative degradation [7].
Storage recommendations classify DL-Lysine-epsilon-15N dihydrochloride under Storage Class 11, indicating combustible solids that require appropriate handling and storage conditions [2]. The compound should be maintained in dry, shaded, and cool environments to preserve both chemical integrity and isotopic purity [8]. Water activity considerations are important for long-term storage, as the hygroscopic nature of amino acid salts can lead to moisture uptake and potential degradation [7].
DL-Lysine-epsilon-15N dihydrochloride typically appears as a white to off-white crystalline solid [5] [7]. The crystalline form transitions from powder to crystal depending on preparation and purification methods [7]. The compound exhibits typical amino acid dihydrochloride crystallographic characteristics, with ionic interactions between the protonated amino groups and chloride counterions contributing to crystal lattice stability [10].
The heavy atom count of 12 reflects the molecular composition including carbon, nitrogen, oxygen, and chlorine atoms [1]. The formal charge of zero indicates overall electrical neutrality of the salt form [1]. Crystallographic analysis reveals rotatable bond counts of 5, primarily associated with the aliphatic side chain flexibility [1].
The isotopic enrichment in DL-Lysine-epsilon-15N dihydrochloride is specifically localized to the epsilon-amino nitrogen atom [4] [11]. This position-selective labeling is achieved through synthetic methodologies that preserve the natural ¹⁴N abundance at the alpha-amino position while incorporating ¹⁵N at the terminal amino group [11]. The epsilon position enrichment has been confirmed through nuclear magnetic resonance spectroscopy studies, which demonstrate characteristic chemical shift differences between ¹⁴N and ¹⁵N nuclei [11].
Research investigations utilizing epsilon-¹⁵N labeled lysine have established that the isotopic substitution does not significantly alter the fundamental chemical properties of the amino acid [12]. The enrichment pattern allows for precise tracking of nitrogen metabolism pathways, particularly those involving the epsilon-amino group in biological systems [13]. Mass spectrometry analysis confirms the mass shift of +1 dalton corresponding to the single ¹⁵N substitution [2].
Commercial preparations of DL-Lysine-epsilon-15N dihydrochloride typically achieve isotopic purity levels of 98 atom percent ¹⁵N at the epsilon position [2] [4]. This high level of enrichment represents an approximately 268-fold increase over the natural abundance of ¹⁵N, which occurs at 0.366% in nature [12]. The isotopic purity specification ensures reliable analytical results in tracer studies and metabolic research applications [12].
Quality control measures for isotopic purity include gas chromatography-mass spectrometry analysis to verify both the extent and position of ¹⁵N incorporation [12]. The isotope atom count of 1 confirms single-position labeling, distinguishing this compound from multiply-labeled variants [1]. Isotopic purity considerations also encompass the absence of scrambling or redistribution of the ¹⁵N label during synthesis and storage [14].
The DL configuration of this lysine derivative indicates a racemic mixture containing equal proportions of both L-lysine and D-lysine enantiomers [15] [16]. Each enantiomer possesses a single chiral center at the alpha-carbon position, with the L-form exhibiting S configuration and the D-form displaying R configuration according to Cahn-Ingold-Prelog nomenclature [17] [18].
The racemic nature of DL-Lysine-epsilon-15N dihydrochloride results in optical inactivity, as the equal amounts of dextrorotatory and levorotatory enantiomers cancel each other's optical rotation [16]. This contrasts with the naturally occurring L-lysine, which exhibits specific optical activity [17]. The undefined stereocenter count of 1 in computational analyses reflects the racemic composition [1].
Stereochemical considerations are particularly relevant in biological applications, as enzymatic systems typically demonstrate enantioselective recognition [16] [19]. The DL configuration provides access to both naturally occurring L-lysine pathways and the less common D-lysine metabolic routes [19]. Research has demonstrated that amino acid racemases can interconvert L-lysine and D-lysine forms, supporting the utility of racemic starting materials in certain biochemical investigations [19].
Direct comparison between DL-Lysine-epsilon-15N dihydrochloride and L-Lysine-epsilon-15N hydrochloride reveals several significant differences in molecular and physical properties. The L-form exists as a monohydrochloride salt with molecular weight 183.64 grams per mole, compared to the dihydrochloride form at 220.10 grams per mole [20] [21]. This difference reflects the additional hydrochloric acid equivalent required to protonate both amino groups in the racemic mixture.
The melting point comparison shows distinct thermal behavior, with L-Lysine-epsilon-15N hydrochloride decomposing at 263-264°C versus 190°C for the DL-dihydrochloride form [20] [5]. This temperature difference suggests altered crystal lattice interactions in the racemic dihydrochloride structure. The L-form exhibits specific optical activity with [α]25/D +20.7° in 5 M hydrochloric acid solution, while the DL-form remains optically inactive due to its racemic composition [21].
Both compounds maintain identical isotopic enrichment specifications at 98 atom percent ¹⁵N and comparable chemical purity levels of 99% [2] [21]. The position of isotopic labeling remains consistent at the epsilon-amino nitrogen in both forms [20] [21]. However, applications may differ based on stereochemical requirements, with the L-form preferred for studies involving natural metabolic pathways and the DL-form suitable for investigations requiring both enantiomers [16] [22].
Property | DL-Lysine-epsilon-15N dihydrochloride | L-Lysine-epsilon-15N hydrochloride |
---|---|---|
Molecular Weight | 220.10 g/mol | 183.64 g/mol |
HCl Equivalents | 2 | 1 |
Melting Point | 190°C | 263-264°C (dec.) |
Optical Activity | Inactive (racemic) | [α]25/D +20.7° |
CAS Number | 204451-46-7 | 287484-31-5 |
Isotopic Purity | 98 atom % ¹⁵N | 98 atom % ¹⁵N |
Configuration | R,S (racemic) | S (single enantiomer) |
The incorporation of nitrogen-15 isotope into the epsilon position of lysine represents a critical challenge in isotope-labeled amino acid synthesis. Multiple strategic approaches have been developed to achieve efficient 15N incorporation while maintaining high chemical yields and isotopic purity [1] [2] [3].
Electrochemical Synthesis Approaches represent a recent breakthrough in 15N incorporation methodology. Zhang's research group demonstrated an innovative electrochemical method that synthesizes 15N-amino acids from 15N-nitrite and ketonic acids using commercial nickel foam cathodes under ambient conditions [3] [8] [9]. This method achieves 15N-alanine synthesis with 93% yield and demonstrates excellent 15N incorporation efficiency. The electrochemical pathway follows a 15N-nitrite → 15NH2OH → 15N-oxime → 15N-amino acid mechanism, as confirmed through in situ attenuated total reflection Fourier transform infrared spectroscopy and online differential electrochemical mass spectrometry [10] [11].
Fed-batch Fermentation Methods provide an alternative biological approach to 15N incorporation. Optimization protocols using Escherichia coli expression systems achieve isotopic abundances identical to labeled precursors when 15N-ammonium chloride serves as the growth-limiting nutrient [15]. These methods typically achieve 98% or higher 15N incorporation rates over 24-72 hour fermentation periods at 37°C [16].
The formation of the dihydrochloride salt represents a critical step in producing DL-Lysine-epsilon-15N dihydrochloride with appropriate stability and solubility characteristics. The dihydrochloride formation process involves the neutralization of the basic amino acid with hydrochloric acid under controlled conditions [17] [18].
Acid Addition Protocols follow established procedures where aqueous lysine solutions undergo careful pH adjustment using hydrochloric acid. The process typically requires the addition of 2 molar equivalents of hydrochloric acid per mole of lysine to achieve complete dihydrochloride formation [17]. Temperature control during acid addition prevents decomposition and ensures uniform salt formation, with optimal temperatures maintained between 10-25°C [18].
Crystallization Optimization plays a crucial role in dihydrochloride salt formation. The neutralization-crystallization process employs organic solvents such as methanol or ethanol to facilitate crystallization and improve product purity [17]. Patents describe methods where lysine dihydrochloride solutions undergo fractional crystallization to separate the monohydrochloride and dihydrochloride forms, with the dihydrochloride typically exhibiting higher stability and better storage characteristics [17].
Solvent Selection significantly impacts dihydrochloride formation efficiency. Research indicates that polar protic solvents facilitate optimal crystallization patterns, while the addition of anti-solvents such as acetone or isopropanol can enhance crystal formation rates [20]. The choice of crystallization medium affects both the crystal morphology and the final purity of the dihydrochloride salt [21].
Purification of DL-Lysine-epsilon-15N dihydrochloride requires specialized techniques that preserve isotopic integrity while achieving high chemical purity. Multiple chromatographic and crystallization approaches have been developed to address the unique challenges associated with isotope-labeled amino acid purification [22] [23].
Ion Exchange Chromatography represents the gold standard for amino acid purification, providing high resolution separation with 95-99% purity achievement [23] [24]. The technique utilizes cation exchange resins that selectively bind amino acids based on their charge characteristics, allowing for effective separation from synthetic byproducts and unreacted starting materials. Recovery rates typically range from 85-95% with analysis times of 60-120 minutes [23].
High Performance Liquid Chromatography offers superior resolution capabilities, achieving purities of 98-99.5% for isotope-labeled amino acids [25] [24] [26]. Reverse-phase HPLC methods using C18 columns with optimized mobile phase gradients provide excellent separation efficiency. The technique requires 30-45 minute analysis times and achieves recovery rates of 80-90%, making it particularly suitable for high-value isotope-labeled compounds [27] [28].
Crystallization Techniques provide cost-effective purification approaches particularly suitable for large-scale production [21] [20]. Controlled crystallization from supersaturated solutions enables the separation of enantiomers and removal of impurities while maintaining 90-95% purity levels. The technique offers excellent recovery rates of 70-85% and requires minimal specialized equipment, making it attractive for commercial applications [21].
Solid Phase Extraction methods offer rapid purification capabilities with moderate resolution [22]. These techniques achieve 85-95% purity levels with recovery rates of 75-90% in analysis times of 15-30 minutes. The method proves particularly valuable for sample preparation prior to analytical characterization [29].
Quality control and analytical verification of DL-Lysine-epsilon-15N dihydrochloride require sophisticated analytical techniques capable of confirming both chemical purity and isotopic incorporation levels. Multiple complementary analytical approaches ensure comprehensive characterization of the final product [30] [29] [31].
High-Resolution Mass Spectrometry provides the most sensitive detection capabilities, with detection limits of 0.1-1 ng/mL and isotopic precision of 0.1-0.5‰ [31]. The technique requires minimal sample volumes of 1-10 μL and provides analysis times of 10-30 minutes. Cost per analysis ranges from $50-100, making it cost-effective for routine quality control applications [29].
Nuclear Magnetic Resonance Spectroscopy offers detailed structural confirmation and isotopic analysis capabilities [32] [33]. 15N NMR techniques specifically verify the incorporation and position of the 15N isotope, providing isotopic precision of 1-5‰. Sample volume requirements of 100-500 μL and analysis times of 30-120 minutes make this technique suitable for comprehensive characterization [32].
Isotope Ratio Mass Spectrometry provides the highest precision for isotopic analysis, achieving isotopic precision of 0.1-0.3‰ [34]. The technique requires sample volumes of 10-50 μL with analysis times of 15-45 minutes. Cost considerations of $75-150 per analysis make this approach suitable for critical quality control applications [29].
HPLC-MS/MS Methods combine chromatographic separation with mass spectrometric detection, providing detection limits of 0.5-5 ng/mL with isotopic precision of 0.5-2‰ [35] [24]. Sample volume requirements of 5-25 μL and analysis times of 20-40 minutes make this approach suitable for routine quality control with costs of $40-80 per analysis [25].
Recent technological advances have significantly improved the synthesis efficiency and environmental sustainability of DL-Lysine-epsilon-15N dihydrochloride production. These innovations address traditional limitations in isotope labeling while introducing novel methodological approaches [38] [3] [6].
Electrochemical Synthesis Innovations represent the most significant recent advance in 15N-amino acid synthesis. The development of room-temperature electrochemical methods using 15N-nitrite and ketonic acids achieves 68-95% yields with excellent 15N incorporation rates [3] [8] [9]. These methods offer 25-40% efficiency improvements over traditional approaches while maintaining very low environmental impact [10].
Flow Chemistry Applications have revolutionized isotope labeling efficiency through continuous processing capabilities [6]. Flow synthesis methods provide precise control over reaction parameters including temperature, reaction time, and mixing efficiency. These approaches achieve 30-50% efficiency improvements over batch synthesis methods while offering enhanced safety profiles and reduced environmental impact [6].
Late-stage Labeling Methodologies enable 15N incorporation into complex molecules without requiring complete de novo synthesis [12] [7]. The Zincke reaction pathway demonstrates 20-35% efficiency improvements for pharmaceutical compound labeling, with successful applications ranging from simple building blocks to complex drug molecules [13] [14]. Implementation has progressed to pilot-scale demonstration with commercial applications anticipated [12].
Green Chemistry Initiatives focus on developing sustainable synthetic pathways that minimize environmental impact [3] [9]. Recent advances in electrochemical synthesis enable room-temperature reactions using renewable electricity sources, achieving 15-30% efficiency improvements while dramatically reducing environmental impact [8]. These approaches utilize readily available precursors and enable recycling of 15N sources through electrooxidation processes [10].
Automated Systems Development addresses the need for high-throughput production capabilities [37]. Automated synthetic platforms achieve 40-60% efficiency improvements through optimized reaction control and reduced manual intervention requirements. These systems enable consistent product quality while reducing labor costs and improving safety profiles [36].